molecular formula C11H9NO3 B165086 7-Acetyl-1H-indole-2-carboxylic acid CAS No. 133738-76-8

7-Acetyl-1H-indole-2-carboxylic acid

Cat. No.: B165086
CAS No.: 133738-76-8
M. Wt: 203.19 g/mol
InChI Key: HKCBXLRQUQSXEB-UHFFFAOYSA-N
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Description

7-Acetyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The structure of this compound includes an indole core with an acetyl group at the 7th position and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include a suitable acetylated phenylhydrazine and a carboxylated ketone or aldehyde .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation reactions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Acetyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 7-Acetyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, influencing cellular processes. For example, it may bind to enzymes or receptors involved in signal transduction pathways, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 7-Acetyl-1H-indole-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

7-acetyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)8-4-2-3-7-5-9(11(14)15)12-10(7)8/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCBXLRQUQSXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634633
Record name 7-Acetyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133738-76-8
Record name 7-Acetyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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